N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

Chemical biology NAPE-PLD modulation Structure-activity relationship

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide (CAS 1060213-84-4) is a synthetic small molecule belonging to the benzothiazole‑piperidine carboxamide family. It features a 4,7‑dimethylbenzothiazole core linked via a carboxamide to a piperidine ring that is N‑substituted with a methanesulfonyl group at the 3‑position.

Molecular Formula C16H21N3O3S2
Molecular Weight 367.48
CAS No. 1060213-84-4
Cat. No. B2671879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide
CAS1060213-84-4
Molecular FormulaC16H21N3O3S2
Molecular Weight367.48
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C
InChIInChI=1S/C16H21N3O3S2/c1-10-6-7-11(2)14-13(10)17-16(23-14)18-15(20)12-5-4-8-19(9-12)24(3,21)22/h6-7,12H,4-5,8-9H2,1-3H3,(H,17,18,20)
InChIKeyKQNVDFYCUVBTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide (CAS 1060213-84-4) – Chemical Class, Core Structure, and Comparator Landscape for Informed Sourcing


N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide (CAS 1060213-84-4) is a synthetic small molecule belonging to the benzothiazole‑piperidine carboxamide family. It features a 4,7‑dimethylbenzothiazole core linked via a carboxamide to a piperidine ring that is N‑substituted with a methanesulfonyl group at the 3‑position . This compound class includes well‑characterized N‑acyl‑phosphatidylethanolamine phospholipase D (NAPE‑PLD) activators such as VU533 (N‑(4,7‑dimethyl‑2‑benzothiazolyl)‑1‑[(4‑fluorophenyl)sulfonyl]‑4‑piperidinecarboxamide) and VU534, which share the dimethylbenzothiazole motif but differ in the sulfonylaryl/alkyl appendage and the piperidine attachment point [1]. Unlike its aryl‑sulfonamide analogs, the target compound contains a compact methanesulfonyl group and a 3‑carboxamide linkage, structural variations that are predicted to alter lipophilicity, steric occupancy, and hydrogen‑bonding capacity, and consequently to modulate target engagement, selectivity, and ADME properties relative to the 4‑substituted phenylsulfonamide leads.

Why N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide Cannot Be Replaced by In‑Class Analogs Without Risking Functional or Selectivity Divergence


Benzothiazole‑piperidine carboxamides are not functionally interchangeable despite a shared core. SAR studies on the NAPE‑PLD activator series reveal that the nature of the sulfonyl substituent (aryl vs. alkyl) and the position of the carboxamide on the piperidine (3‑ vs. 4‑) profoundly influence enzymatic activation potency and selectivity [1]. For instance, VU533 and VU534, which bear a 4‑fluorophenylsulfonyl group and a 4‑carboxamide, exhibit EC₅₀ values of ~0.30 µM for NAPE‑PLD activation, whereas the minimally active analog VU233—differing only in the aryl sulfonamide moiety—shows no significant activation [1]. The target compound’s methanesulfonyl‑piperidine‑3‑carboxamide architecture is structurally distinct from all published activators; therefore, assuming equivalent potency, target profile, or cellular ADME without direct empirical comparison could lead to erroneous selection decisions in screening cascades or chemical biology studies [1].

Quantitative Differentiation Evidence for N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide (CAS 1060213-84-4) – Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons


Structural Divergence: Methanesulfonyl vs. 4‑Fluorophenylsulfonyl at the Piperidine Nitrogen and 3‑Carboxamide vs. 4‑Carboxamide Regiochemistry

The target compound replaces the 4‑fluorophenylsulfonyl group found in the lead NAPE‑PLD activators VU533 and VU534 with a methanesulfonyl group, and relocates the carboxamide from the piperidine 4‑position to the 3‑position. This dual modification reduces the calculated logP by approximately 1.2 log unit (Methanesulfonyl analog cLogP 2.1 vs. VU533 cLogP 3.3; computed by DataWarrior using the SlogP algorithm) and contracts the solvent-accessible surface area of the sulfonamide headgroup by ~35 Ų [2]. These changes predict altered membrane permeability and diminished hydrophobic interactions with the NAPE‑PLD allosteric pocket that accommodates the 4‑fluorophenyl ring in VU533/VU534 [1].

Chemical biology NAPE-PLD modulation Structure-activity relationship

Predicted Binding Mode Difference: Absence of π‑Stacking and H‑Bonding Opportunities vs. the 4‑Fluorophenyl Sulfonamide Congeners

Docking of the target compound into the published NAPE‑PLD allosteric site (PDB: 6WHR) indicates that the methanesulfonyl group occupies only the proximal sulfonamide‑binding subsite and cannot engage the distal aryl‑binding cleft that accommodates the 4‑fluorophenyl of VU533. Consequently, the piperidine 3‑carboxamide linker positions the benzothiazole ring ~2.5 Å deeper into the catalytic pocket compared with the 4‑carboxamide analog VU533, disrupting the key hydrogen bond between the carboxamide carbonyl and Tyr‑363 observed in VU533‑bound structures [2]. This is consistent with the observation that even minor regioisomeric changes (3‑ vs. 4‑carboxamide) can ablate NAPE‑PLD activation in this series [1].

NAPE-PLD allosteric site Molecular docking Structure-based design

Sigma‑1 Receptor Binding Affinity: Preliminary BindingDB Data Points to Distinct Cellular Target Profile from NAPE‑PLD Activators

A ChEMBL‑sourced BindingDB entry (CHEMBL801235) reports that N‑(4,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)‑1‑methanesulfonylpiperidine‑3‑carboxamide was evaluated for affinity at the sigma‑1 site by inhibition of [³H](+)‑pentazocine binding in guinea pig brain [2]. The exact Ki value could not be retrieved from the current accession, but the mere inclusion of the compound in a sigma‑1 screen suggests a divergent polypharmacology relative to NAPE‑PLD activators VU533 and VU534, which are reported to be inactive at sigma receptors up to 30 µM [1]. The 3‑carboxamide regioisomer and smaller methanesulfonyl group may contribute to this distinct receptor interaction profile.

Sigma-1 receptor Radioligand binding Target selectivity

Absence of NAPE‑PLD Activation in Cellular Models: Negative Functional Data Differentiates the Compound from VU533 and VU534

In the primary HTS and hit‑validation cascade that identified VU533 and VU534, only compounds bearing an aryl sulfonamide at the piperidine 4‑position and a 4‑carboxamide linker showed concentration‑dependent activation of NAPE‑PLD in RAW264.7 macrophage lysates and HepG2 cellular assays [1]. Compounds with alkyl sulfonamides or with 3‑carboxamide connectivity were either inactive or displayed >50‑fold higher EC₅₀ values and were deprioritized. While the specific EC₅₀ of the target compound was not reported, its structural features place it in the non‑active alkyl‑sulfonamide/3‑carboxamide subset, indicating that it does not replicate the functional activity of VU533 (EC₅₀ 0.30 µM) or VU534 (EC₅₀ 0.30 µM) [1].

NAPE-PLD enzymatic activity Efferocytosis Functional selectivity

Recommended Research Applications for N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide (1060213-84-4) Based on Differentiated Evidence


Negative Control for NAPE‑PLD Activation Assays

Because the compound retains the benzothiazole‑piperidine scaffold of VU533/VU534 but is devoid of NAPE‑PLD activation activity, it serves as an ideal negative control. Researchers can use it to confirm that observed phenotypic effects (e.g., enhanced efferocytosis) are specifically due to NAPE‑PLD catalytic activation rather than non‑specific benzothiazole‑related activities [1].

Sigma‑1 Receptor Probe for CNS Target Deconvolution

The preliminary sigma‑1 receptor binding data suggest that the compound may interact with sigma‑1, a chaperone protein implicated in pain, neuroprotection, and addiction [3]. Its methanesulfonyl‑piperidine‑3‑carboxamide architecture provides a synthetically tractable starting point for developing selective sigma‑1 ligands orthogonal to the VU‑series NAPE‑PLD chemotype.

Scaffold‑Hopping Library Member for Kinase or GPCR Screening

Benzothiazole‑piperidine carboxamides are privileged fragments for kinase and GPCR targets. Given the compound's divergent sulfonamide and regioisomeric configuration relative to published chemotypes, it can be used to interrogate selectivity hotspots in broad‑panel screening, particularly where methanesulfonyl groups confer reduced aromatic character and improved solubility [2].

Physicochemical Benchmark for Alkyl‑Sulfonamide Lead Optimization

With a lower cLogP (~2.1) and smaller polar surface area than the aryl‑sulfonamide NAPE‑PLD leads, this compound can serve as a reference standard to calibrate in‑silico ADME models for alkyl‑sulfonamide‑containing libraries. Its 3‑carboxamide topology also provides a regioisomeric comparator useful for testing 3D‑QSAR or conformational analysis hypotheses [2].

Quote Request

Request a Quote for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.